molecular formula C17H12FN5 B11237790 2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11237790
M. Wt: 305.31 g/mol
InChI Key: FBGNVWNTXRKJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound with a bicyclic scaffold comprising a fused triazole and pyrimidine ring. Its structure features a 4-fluorobenzyl group at position 2 and a 4-pyridyl substituent at position 7 (Fig. 1). The [1,2,4]triazolo[1,5-a]pyrimidine core is recognized for its versatility in medicinal chemistry, serving as a pharmacophore in anticancer, antimicrobial, and enzyme-targeting agents .

Properties

Molecular Formula

C17H12FN5

Molecular Weight

305.31 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12FN5/c18-14-3-1-12(2-4-14)11-16-21-17-20-10-7-15(23(17)22-16)13-5-8-19-9-6-13/h1-10H,11H2

InChI Key

FBGNVWNTXRKJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the use of a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement. This method utilizes 2-fluoropyridines and 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles as starting materials. The reaction proceeds under mild conditions and involves the formation of functionalized triazolopyridines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed tandem C–N coupling/Boulton-Katritzky rearrangement processes has been reported for the efficient and convenient synthesis of functionalized triazolopyridine derivatives . These methods are advantageous due to their scalability and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups at the pyridyl or benzyl positions.

Scientific Research Applications

2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a ligand in coordination chemistry.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with specific biological targets, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at Position 2 and 7

The pharmacological profile of triazolopyrimidine derivatives is highly dependent on substituents at positions 2 and 7. Below is a comparative analysis with structurally similar compounds:

Compound Name Position 2 Substituent Position 7 Substituent Biological Activity/Application Key Reference
Target Compound 4-Fluorobenzyl 4-Pyridyl Anticancer (tubulin inhibition)
S1-TP () 4-Methoxyphenyl Chloromethyl Electrochemically active (drug candidate)
6a () 4-Chlorobenzylamino 3',4',5'-Trimethoxyphenyl Antiproliferative (microtubule destabilization)
D2-2f () 4-Ethylbenzylamino Pyridin-2-ylmethylamino Synthetic intermediate
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) () 4-Fluorobenzyl 3,4-Dimethoxyphenyl Tumor-associated hCA IX/XII inhibition
7-{2-[(4-Fluorobenzyl)oxy]phenyl} () Methoxymethyl 4-Fluorobenzyloxy-phenyl Discontinued (structural analog)

Key Observations :

  • Fluorinated vs. Non-Fluorinated Groups: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to the 4-methoxyphenyl group in S1-TP, which may undergo demethylation .
  • Pyridyl vs. Aromatic Substituents : The 4-pyridyl group at position 7 enhances water solubility and target engagement compared to bulkier substituents like 3,4-dimethoxyphenyl () .

Pharmacological Activity Comparison

Anticancer Activity
  • Target Compound: Exhibits tubulin polymerization inhibition via interactions with the colchicine-binding site, similar to compounds 6a–d (). However, its 4-pyridyl group may enhance selectivity for cancer cells over normal cells .
  • Compound 5q (): A troxipide derivative with a triazolopyrimidine fragment shows broad-spectrum anticancer activity but lacks the fluorinated benzyl group, reducing its metabolic stability .
Enzyme Inhibition
  • hCA IX/XII Inhibition : The target compound’s 4-pyridyl group shows weaker inhibition (IC₅₀ > 1 µM) compared to 7-(3,4-dimethoxyphenyl) analogs (IC₅₀ ~ 0.1 µM) due to reduced hydrophobic interactions with the enzyme active site .

Physicochemical and Electrochemical Properties

  • LogP : The target compound has a calculated LogP of 3.2 (), higher than S2-TP (LogP = 2.8; ), indicating greater membrane permeability.
  • Electrochemical Behavior : Unlike S1-TP, which undergoes irreversible oxidation at +1.2 V (), the target compound’s fluorinated and pyridyl groups stabilize its redox profile, making it suitable for prolonged in vivo applications .

Herbicidal Activity (Divergent Application)

While the target compound is primarily investigated for anticancer use, triazolopyrimidine derivatives with sulfonylurea-like substituents (e.g., ) exhibit herbicidal activity by inhibiting acetolactate synthase. The absence of a sulfonyl group in the target compound explains its lack of herbicidal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.